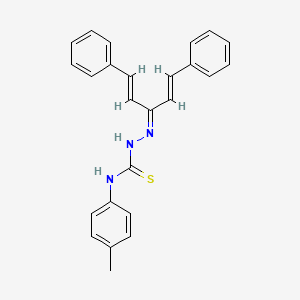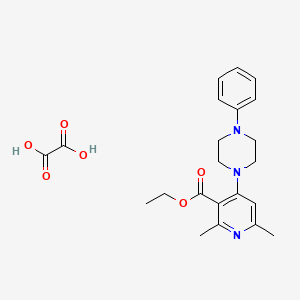![molecular formula C14H22FNO2 B5130853 N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5130853.png)
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine is a chemical compound commonly known as FPEB. It is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that regulates the activity of glutamate in the brain. FPEB has been widely studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
FPEB is a selective agonist for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor, which is a G protein-coupled receptor that regulates the activity of glutamate in the brain. Activation of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine by FPEB leads to the activation of downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal excitability. FPEB has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in regulating motor function, reward, and motivation.
Biochemical and physiological effects:
FPEB has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the striatum, a brain region that plays a key role in regulating motor function. FPEB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, FPEB has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
One of the main advantages of FPEB is its high selectivity for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of FPEB is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
将来の方向性
There are a number of future directions for research on FPEB. One area of interest is the potential therapeutic applications of FPEB in various neurological disorders. Another area of interest is the development of new analogs of FPEB with improved pharmacokinetic properties and selectivity for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor. Finally, there is interest in studying the role of the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor in other physiological processes, such as pain perception and immune function.
合成法
The synthesis of FPEB involves a series of chemical reactions starting from 2-fluoroaniline, which is converted into 2-fluorophenol. The 2-fluorophenol is then reacted with 2-(2-bromoethoxy)ethyl bromide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 1-chlorobutane in the presence of a base to produce N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine (FPEB).
科学的研究の応用
FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor symptoms in animal models of Parkinson's disease. FPEB has also been shown to have antipsychotic effects in animal models of schizophrenia.
特性
IUPAC Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2/c1-2-3-8-16-9-10-17-11-12-18-14-7-5-4-6-13(14)15/h4-7,16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZPMBZNANRSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-(2-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5130770.png)
![diethyl {4-[(4-chlorophenyl)thio]butyl}malonate](/img/structure/B5130777.png)
![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)

![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)

![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)

![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)